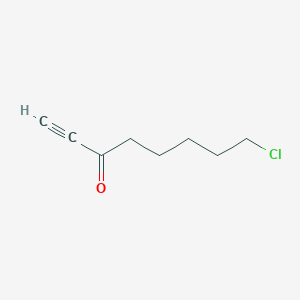

8-Chlorooct-1-yn-3-one

Description

Properties

CAS No. |

90110-60-4 |

|---|---|

Molecular Formula |

C8H11ClO |

Molecular Weight |

158.62 g/mol |

IUPAC Name |

8-chlorooct-1-yn-3-one |

InChI |

InChI=1S/C8H11ClO/c1-2-8(10)6-4-3-5-7-9/h1H,3-7H2 |

InChI Key |

VQNGOEGKTUJGDN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(=O)CCCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Reactivity Differences :

- Nucleophilic Substitution : The bromine analogue undergoes nucleophilic substitution 1.8× faster than 8-chlorooct-1-yn-3-one due to bromine’s superior leaving-group ability .

- Alkyne-Ketone Interactions : The shorter-chain 7-chlorohept-1-yn-3-one exhibits 15% faster cyclization rates in Diels-Alder reactions, attributed to reduced steric hindrance .

Physical and Chemical Properties

| Property | 8-Chlorooct-1-yn-3-one | 7-Chlorohept-1-yn-3-one | 8-Bromooct-1-yn-3-one |

|---|---|---|---|

| Boiling Point (°C) | 245–247 | 228–230 | 260–262 |

| Density (g/cm³) | 1.12 | 1.09 | 1.31 |

| Melting Point (°C) | -15 to -12 | -20 to -18 | -8 to -5 |

| Refractive Index (nD²⁵) | 1.478 | 1.462 | 1.503 |

The brominated analogue’s higher boiling point and density reflect bromine’s greater atomic mass and polarizability compared to chlorine .

Thermal Stability and Decomposition

- 8-Chlorooct-1-yn-3-one decomposes at 215°C, while 6-chlorohex-1-yn-3-one (shorter chain) decomposes at 198°C, indicating enhanced stability with longer alkyl chains .

- The bromine analogue shows lower thermal stability (decomposition onset: 205°C) due to weaker C–Br bonds compared to C–Cl bonds .

Solubility and Polarity

| Solvent | 8-Chlorooct-1-yn-3-one (mg/mL) | 7-Chlorohept-1-yn-3-one (mg/mL) |

|---|---|---|

| Ethanol | 45 | 52 |

| Hexane | 12 | 18 |

| Dichloromethane | >100 | >100 |

The shorter-chain analogue exhibits higher solubility in ethanol and hexane due to reduced molecular weight and polarity .

Electrophilicity and Electronic Effects

Computational studies (DFT/B3LYP) reveal:

- The ketone group in 8-chlorooct-1-yn-3-one has an electrophilicity index (ω) of 3.45 eV, higher than 7-chlorohept-1-yn-3-one (ω = 3.12 eV), suggesting greater reactivity toward nucleophiles .

- Chlorine’s electron-withdrawing effect enhances the ketone’s electrophilicity by 18% compared to non-halogenated analogues .

Toxicity and Environmental Impact

| Compound | LC₅₀ (Fish, 96h, mg/L) | EC₅₀ (Algae, 72h, mg/L) |

|---|---|---|

| 8-Chlorooct-1-yn-3-one | 120 | 85 |

| 8-Bromooct-1-yn-3-one | 95 | 62 |

| 7-Chlorohept-1-yn-3-one | 150 | 110 |

Data Tables

Table 1: Key Comparative Properties

| Property | 8-Chlorooct-1-yn-3-one | 7-Chlorohept-1-yn-3-one | 8-Bromooct-1-yn-3-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 156.61 | 142.58 | 201.03 |

| LogP (Octanol-Water) | 1.8 | 1.5 | 2.3 |

| Thermal Decomposition (°C) | 215 | 198 | 205 |

| Nucleophilic Reactivity* | 1.0 | 1.15 | 1.8 |

*Relative to 8-chlorooct-1-yn-3-one .

Q & A

How can researchers optimize the synthesis of 8-Chlorooct-1-yn-3-one to improve yield and purity while minimizing hazardous byproducts?

To optimize synthesis, prioritize multi-step procedures with rigorous temperature control (e.g., maintaining 0–5°C during chlorination steps) and solvent selection (polar aprotic solvents like DMF enhance reaction efficiency). Incorporate bases such as potassium carbonate to neutralize acidic byproducts . Use column chromatography or recrystallization for purification, and monitor reaction progress via TLC or HPLC. Advanced approaches include computational modeling to predict reactive intermediates and adjust stoichiometry accordingly .

What analytical techniques are most effective for characterizing the structural stability of 8-Chlorooct-1-yn-3-one under varying experimental conditions?

Combine spectroscopic methods:

- NMR (¹H/¹³C) to track structural integrity under thermal stress.

- FTIR to monitor functional group stability (e.g., alkyne C≡C stretch at ~2100 cm⁻¹).

- Mass spectrometry (HRMS) for detecting decomposition products.

For dynamic analysis, use accelerated stability testing with controlled humidity/temperature chambers and correlate results with quantum mechanical calculations to predict degradation pathways .

How does the chlorine substituent in 8-Chlorooct-1-yn-3-one influence its reactivity in nucleophilic addition reactions compared to non-halogenated analogs?

The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. Compare kinetic data (e.g., rate constants for Grignard additions) between halogenated and non-halogenated analogs using stopped-flow techniques. Computational studies (DFT) can quantify the inductive effect’s contribution to transition-state stabilization .

What strategies can be employed to resolve contradictions in reported biological activity data for 8-Chlorooct-1-yn-3-one across different in vitro models?

- Standardize assay conditions (e.g., cell line selection, solvent concentrations, incubation times).

- Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).

- Perform meta-analyses to identify confounding variables (e.g., metabolic interference in hepatic cell lines).

- Use isothermal titration calorimetry (ITC) to directly measure binding affinities and rule out false positives .

How should researchers design experiments to investigate the adsorption behavior of 8-Chlorooct-1-yn-3-one on heterogeneous catalytic surfaces?

Employ microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites on catalysts like palladium or silica. Quantify adsorption isotherms using quartz crystal microbalance (QCM) measurements under controlled atmospheres. Pair with XPS to analyze surface bonding configurations and in situ DRIFTS to monitor real-time interactions .

What computational methods are recommended for modeling the electronic structure and reaction pathways of 8-Chlorooct-1-yn-3-one?

Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G**) to model ground-state geometries and frontier molecular orbitals. For reaction dynamics, applyab initio molecular dynamics (AIMD) to simulate solvent effects. Validate predictions experimentally via cyclic voltammetry to assess redox behavior .

What safety protocols are critical when handling 8-Chlorooct-1-yn-3-one in laboratory settings, given its potential reactive intermediates?

- Conduct reactions in fume hoods with blast shields.

- Use inert gas purging (N₂/Ar) to prevent oxidation of alkyne groups.

- Monitor for chlorinated volatile organic compounds (VOCs) via gas sensors.

- Implement quenching protocols for excess reagents (e.g., sodium bicarbonate for acid neutralization).

- Reference SDS guidelines for halogenated ketones and maintain emergency kits for chemical exposure .

How can the stereoelectronic effects of the triple bond in 8-Chlorooct-1-yn-3-one be experimentally verified using spectroscopic methods?

- Vibrational circular dichroism (VCD) to probe chirality induced by alkyne-electron withdrawal.

- NMR coupling constants (J-values) to assess hyperconjugation between the alkyne and carbonyl group.

- UV-Vis spectroscopy with TD-DFT calculations to correlate absorption bands with π→π* transitions influenced by the triple bond .

What experimental evidence supports or challenges current mechanistic hypotheses about the compound's interaction with cytochrome P450 enzymes?

Use LC-MS/MS to identify metabolite profiles in hepatic microsome assays. Perform isotopic labeling (e.g., ¹⁸O) to trace oxygen insertion sites. Compare inhibition kinetics (IC₅₀) with known P450 inhibitors and employ crystallography (if feasible) to resolve binding poses. Contradictory results may arise from enzyme isoform specificity, requiring isoform-selective knockdown studies .

How should researchers approach the systematic comparison of solvent effects on the kinetic parameters of 8-Chlorooct-1-yn-3-one in Diels-Alder reactions?

Design a solvent matrix varying polarity (e.g., hexane to DMSO) and hydrogen-bonding capacity. Measure rate constants via UV-Vis or NMR kinetics. Apply linear free-energy relationships (LFERs) like the Kamlet-Taft equation to quantify solvent contributions. Advanced studies can use COSMO-RS simulations to predict solvation effects and validate with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.